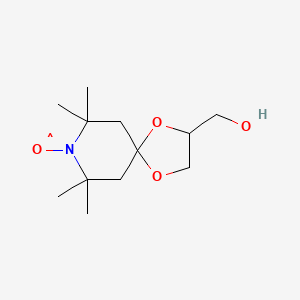

![molecular formula C₁₃H₁₇NO₅ B1141431 5-[[(1,1-二甲基乙氧基)羰基]氨基]-2-羟基苯甲酸 CAS No. 942404-97-9](/img/no-structure.png)

5-[[(1,1-二甲基乙氧基)羰基]氨基]-2-羟基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves multi-step reactions starting from simpler benzoic acid compounds. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a similar compound, starts from 4-amino-2-hydroxybenzoic acid, proceeding through several steps including methylation, ethylation, and oxidation, with a total yield of 24.5% (Wang Yu, 2008). Although not directly about 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid, these processes highlight typical synthetic routes for related compounds, involving functional group transformations and protection-deprotection strategies.

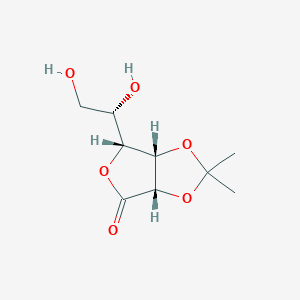

Molecular Structure Analysis

Studies on similar compounds, such as 5-[(E)-(2,6-Dichlorobenzylidene)amino]-2-hydroxybenzoic acid, reveal intricate molecular arrangements and interactions. This compound features two geometrically different molecules within its structure, showcasing intramolecular hydrogen bonding and forming dimers through intermolecular interactions (M. Tahir, H. Shad, M. N. Khan, M. Tariq, 2010). Such analyses are critical for understanding the reactivity and interaction potential of 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid.

Chemical Reactions and Properties

The chemical reactions of benzoic acid derivatives can be complex, involving various functional groups. For instance, reactions of aminobenzoic acids with α,β-acetylenic γ-hydroxy nitriles result in new classes of unnatural amino acids, showcasing the versatility of benzoic acid derivatives in synthesizing new molecular structures (B. Trofimov et al., 2009). Such reactions are indicative of the potential transformations that 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid might undergo.

Physical Properties Analysis

The physical properties of similar compounds, such as crystal structure, melting points, and solubility, can be determined through various analytical techniques. For example, the crystal structure of 3-Carboxyanilinium 3-carboxy-4-hydroxybenzenesulfonate reveals specific hydrogen-bonding patterns and three-dimensional arrangements, providing insights into the solid-state characteristics of benzoic acid derivatives (Graham Smith, 2005). These properties are essential for predicting the behavior of 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, can be inferred from studies on similar compounds. For instance, the study on di-n-octyltin(IV) complexes with 5-[(E)-2-(aryl)-1-diazenyl]-2-hydroxybenzoic acid provides insights into the coordination chemistry and potential reactivity of benzoic acid derivatives with metal ions, highlighting their versatility in forming complex structures (T. Baul et al., 2007).

科学研究应用

概述

5-[[(1,1-二甲基乙氧基)羰基]氨基]-2-羟基苯甲酸属于一类广泛的化合物,在各种科学研究领域引起了兴趣。虽然没有发现直接针对该化合物的具体研究,但可以从对密切相关化合物的研究中获得见解,包括羟基苯甲酸衍生物及其在材料科学、医学和环境科学中的应用。

在材料科学中的应用

将植物生物质转化为呋喃衍生物(如 5-羟甲基糠醛 (HMF))的研究突出了这些化合物在替代不可再生碳氢化合物来源方面的潜力。HMF 的衍生物,包括与羟基苯甲酸结构相关的衍生物,被考虑用于生产聚合物、功能材料和燃料。这表明 5-[[(1,1-二甲基乙氧基)羰基]氨基]-2-羟基苯甲酸在开发新材料和可持续化学来源方面具有潜在应用 (Chernyshev、Kravchenko 和 Ananikov,2017)。

医学研究应用

没食子酸及其衍生物在结构上与羟基苯甲酸相关,已对其抗炎特性进行了广泛的研究。这些研究表明,像 5-[[(1,1-二甲基乙氧基)羰基]氨基]-2-羟基苯甲酸这样的化合物可能在治疗炎症相关疾病方面具有潜在应用。其机制涉及调节 MAPK 和 NF-κB 信号通路,减少炎性细胞因子的释放,并可能为新的治疗策略提供基础 (Bai 等人,2020)。

环境科学应用

对对羟基苯甲酸酯(对羟基苯甲酸的酯)的研究突出了这些化合物的环境持久性和潜在的内分泌干扰作用。这一研究流为类似化合物的环境影响和归宿提供了信息,表明对 5-[[(1,1-二甲基乙氧基)羰基]氨基]-2-羟基苯甲酸的详细研究可能有助于了解其环境行为和安全性 (Haman、Dauchy、Rosin 和 Munoz,2015)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid involves the protection of the carboxylic acid group, followed by the introduction of the amino group, and subsequent deprotection to yield the final product.", "Starting Materials": [ "2-hydroxybenzoic acid", "1,1-dimethylethyl chloroformate", "ammonia", "diethyl ether", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting 2-hydroxybenzoic acid with 1,1-dimethylethyl chloroformate in the presence of a base such as sodium hydroxide to yield the corresponding ester.", "Step 2: Introduction of the amino group by reacting the ester with ammonia in diethyl ether to yield the corresponding amide.", "Step 3: Deprotection of the ester and the amino group by treating the amide with hydrochloric acid to yield the final product, 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid." ] } | |

CAS 编号 |

942404-97-9 |

分子式 |

C₁₃H₁₇NO₅ |

分子量 |

267.28 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

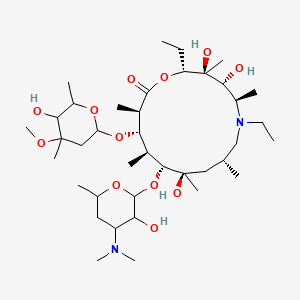

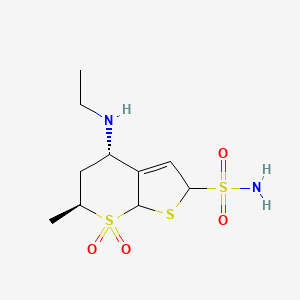

![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone](/img/structure/B1141364.png)

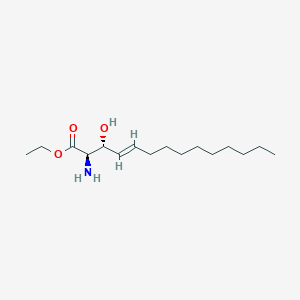

![[R-(E)]-1-[8-(beta-D-Glucopyranosyloxy)-2,6-dimethyl-2-octenoate] beta-D-Glucopyranose](/img/structure/B1141365.png)